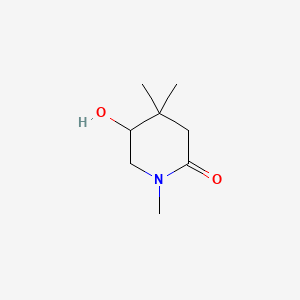
1-Isocyanato-2-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-2-methoxynaphthalene is an aromatic compound belonging to the naphthalene family It is characterized by the presence of an isocyanate group (-NCO) and a methoxy group (-OCH3) attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-methoxynaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-naphthol with dimethyl carbonate in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide. The reaction is carried out in a dilute alkaline solution at temperatures ranging from 60 to 85°C, followed by vacuum distillation .
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the reduction carbonylation, oxidation carbonylation, and urea methods, which offer safer and more environmentally friendly production routes .
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-2-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and Lewis acids can facilitate substitution reactions.
Major Products:
Oxidation: Naphthoquinones
Reduction: Amino-naphthalenes
Substitution: Various substituted naphthalenes
Scientific Research Applications
1-Isocyanato-2-methoxynaphthalene has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polyurethanes and other polymers.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of coatings, adhesives, and foams.
Mechanism of Action
The mechanism of action of 1-isocyanato-2-methoxynaphthalene involves its reactivity with nucleophiles such as water, alcohols, and amines. The isocyanate group reacts with these nucleophiles to form carbamates or ureas. This reaction is often catalyzed by metal catalysts, which lower the activation energy and increase the reaction rate .
Comparison with Similar Compounds
- 1-Isocyanato-2-methyl-naphthalene
- 1-Isocyanato-2-ethoxy-naphthalene
- 1-Isocyanato-2-hydroxy-naphthalene
Comparison: 1-Isocyanato-2-methoxynaphthalene is unique due to the presence of the methoxy group, which influences its reactivity and solubility. Compared to its analogs, it may exhibit different chemical behaviors and applications, making it a valuable compound for specific research and industrial purposes .
Properties
Molecular Formula |
C12H9NO2 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
1-isocyanato-2-methoxynaphthalene |
InChI |
InChI=1S/C12H9NO2/c1-15-11-7-6-9-4-2-3-5-10(9)12(11)13-8-14/h2-7H,1H3 |
InChI Key |
PUTXCPSKYNMRJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13591656.png)

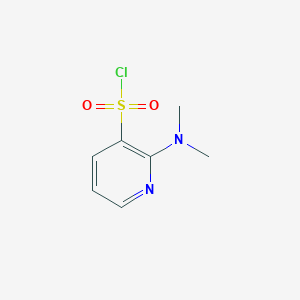
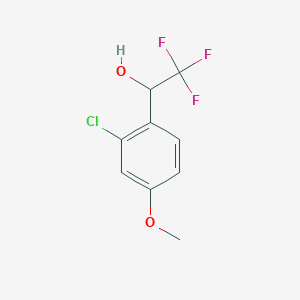

![[(4-Fluoro-3-methoxyphenyl)methyl]hydrazine](/img/structure/B13591686.png)
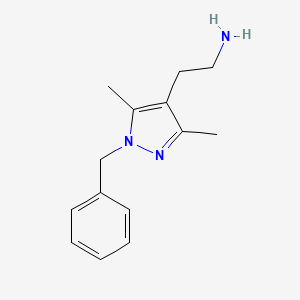



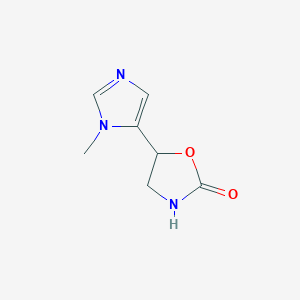
![5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylicacid](/img/structure/B13591728.png)

